4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Description
Significance of Imidazo[1,2-a]pyridine (B132010) and Phenyl Benzoate (B1203000) Scaffolds in Contemporary Chemical Research
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of marketed drugs and its broad spectrum of biological activities. nih.govnih.govresearchgate.netrsc.org This nitrogen-fused heterocyclic system is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. researchgate.netingentaconnect.com Marketed drugs such as zolpidem, alpidem, and olprinone (B1662815) feature this core structure, underscoring its therapeutic importance. nih.govrsc.org The versatility of the imidazo[1,2-a]pyridine ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. researchgate.netbio-conferences.org
Similarly, the phenyl benzoate scaffold is a significant motif in medicinal and materials science. researchgate.net Derivatives of phenyl benzoate have been investigated for a range of pharmacological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.netnih.gov This structural unit also serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nbinno.comnbinno.com Its utility in drug discovery is often associated with its ability to participate in various biological interactions and its synthetic accessibility.
Overview of the Current Research Landscape Surrounding 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate and Related Structural Motifs
While direct and extensive research on this compound is still emerging, the broader research landscape is rich with studies on related structural motifs. The scientific community has shown considerable interest in synthesizing and evaluating the biological activities of novel derivatives of both imidazo[1,2-a]pyridine and phenyl benzoate.
Research on imidazo[1,2-a]pyridine derivatives is highly active, with numerous studies focusing on the synthesis of new analogues and their evaluation against a wide array of diseases. nih.govresearchgate.net A significant portion of this research is directed towards cancer, infectious diseases, and neurological disorders. nih.govnih.gov The exploration of structure-activity relationships (SAR) is a common theme, aiming to identify key structural features that govern the biological effects of these compounds. nih.gov
Investigations into phenyl benzoate derivatives often focus on their potential as anticancer agents and their application in materials science. researchgate.netnih.gov The synthesis of novel benzoates and the evaluation of their cytotoxic effects against various cancer cell lines are recurrent topics in the literature. researchgate.net
The study of hybrid molecules that combine these and similar scaffolds is a growing area of interest. The rationale behind this approach is to create multifunctional molecules that may exhibit synergistic effects or novel mechanisms of action.
Identification of Key Research Questions and Unaddressed Challenges Pertaining to this compound
Given the nascent stage of research specifically focused on this compound, several key research questions and challenges remain to be addressed:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound and its derivatives? A thorough characterization of its physicochemical properties is also a fundamental prerequisite for further studies.
Biological Activity Profile: What is the full spectrum of biological activities of this compound? Initial screening against a diverse range of biological targets is necessary to identify its primary pharmacological effects.
Mechanism of Action: For any identified biological activity, what is the underlying mechanism of action at the molecular level? Identifying the specific cellular targets and pathways affected by the compound is crucial.
Structure-Activity Relationship (SAR) Studies: How do modifications to the imidazo[1,2-a]pyridine and phenyl benzoate moieties influence the compound's biological activity? A systematic SAR study would guide the design of more potent and selective analogues.
Pharmacokinetic and Pharmacodynamic Properties: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Understanding its in vivo behavior is essential for its potential development as a therapeutic agent.
Therapeutic Potential: In which disease areas does this compound show the most promise? Further preclinical studies are needed to validate its therapeutic potential in relevant disease models.
Addressing these questions will be pivotal in elucidating the scientific and therapeutic value of this compound and paving the way for its potential applications.
Structure
3D Structure
Properties
IUPAC Name |
(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNHSBOIHJBFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Imidazo 1,2 a Pyridin 2 Yl Phenyl Benzoate
Retrosynthetic Analysis and Strategic Disconnections of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (B1203000)
Retrosynthetic analysis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate reveals two primary strategic disconnections. The most apparent disconnection is at the ester linkage, breaking the molecule into 4-(Imidazo[1,2-a]pyridin-2-yl)phenol and benzoyl chloride (or benzoic acid). This approach isolates the synthesis of the core imidazopyridine phenol (B47542) intermediate from the final esterification step.
A second key disconnection breaks the C-C bond between the phenyl group and the imidazo[1,2-a]pyridine (B132010) core. This suggests a convergent synthesis where the imidazo[1,2-a]pyridine moiety and a suitably functionalized phenyl ring are prepared separately and then joined, often through a cross-coupling reaction. Further disconnection of the imidazo[1,2-a]pyridine core itself typically leads to a 2-aminopyridine (B139424) derivative and a two-carbon synthon, such as an α-haloketone or a terminal alkyne.
These disconnections outline a flexible synthetic plan:
Formation of the Imidazo[1,2-a]pyridine core: Synthesizing the bicyclic system.
Introduction of the Phenyl Moiety: Attaching the phenyl group at the C2 position.
Esterification: Forming the final benzoate ester.
Conventional and Advanced Synthetic Routes for the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a foundational component of many pharmaceuticals. researchgate.net Consequently, numerous synthetic methods for its construction have been developed, ranging from classic condensation reactions to modern catalyzed processes. researchgate.net
Classical synthesis of the imidazo[1,2-a]pyridine core often involves the condensation and subsequent cyclization of 2-aminopyridines with α-halocarbonyl compounds. acs.org A notable example is the Tschitschibabin reaction, which, while historically significant, has been improved to achieve higher yields under milder conditions. bio-conferences.org
Multi-component reactions (MCRs) have emerged as powerful tools for efficiently constructing complex molecules like imidazo[1,2-a]pyridines in a single step. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example that allows for the rapid assembly of diverse 2,3-disubstituted imidazo[1,2-a]pyridines. researchgate.netmdpi.com Another significant MCR is the A³-coupling reaction, which combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.orgacs.org
Table 1: Comparison of Key Synthetic Reactions for the Imidazo[1,2-a]pyridine Core
| Reaction Name | Components | Catalyst (Typical) | Key Features |
| Tschitschibabin Reaction | 2-aminopyridine, α-haloketone | Base | Classic, straightforward condensation-cyclization. bio-conferences.org |
| Groebke–Blackburn–Bienaymé | 2-aminopyridine, aldehyde, isocyanide | Lewis or Brønsted acid (e.g., NH₄Cl) | High efficiency and atom economy for diverse scaffolds. mdpi.commdpi.com |
| A³-Coupling | 2-aminopyridine, aldehyde, alkyne | Copper salts | Domino reaction leading to facile cycloisomerization. acs.org |
| Ortoleva-King Reaction | 2-aminopyridines, acetophenones | Copper Iodide (CuI) | Aerobic oxidative synthesis compatible with various functional groups. organic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds in modern organic synthesis. rsc.org The Suzuki-Miyaura coupling is particularly effective for linking the imidazo[1,2-a]pyridine core to the phenyl group. medjchem.comresearchgate.net This reaction typically involves the coupling of a halogenated imidazo[1,2-a]pyridine (e.g., 2-bromoimidazo[1,2-a]pyridine) with a phenylboronic acid derivative. medjchem.com
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the imidazopyridine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. yonedalabs.comyoutube.com
This method offers high functional group tolerance and allows for the late-stage introduction of the phenyl group, which is advantageous for creating analogues. nih.gov
Esterification Methods for the Phenyl Benzoate Moiety and its Coupling to the Imidazopyridine
The final step in the synthesis is the formation of the benzoate ester. This is typically achieved by coupling the 4-(Imidazo[1,2-a]pyridin-2-yl)phenol intermediate with a benzoic acid derivative.
A common and effective method is the Schotten-Baumann reaction, where the phenol is treated with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. medpharma12.comyoutube.com The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride ion to form the ester. medpharma12.com This reaction is often vigorous and results in the precipitation of the water-insoluble phenyl benzoate product. libretexts.org
Alternatively, direct esterification can be accomplished by reacting the phenol with benzoic acid using a catalyst system, such as a blend of boric acid and sulfuric acid, which facilitates the removal of water and drives the reaction to completion. google.com
Optimization of Reaction Conditions, Catalysis, and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in chemical synthesis. eurekaselect.com This includes the use of:
Greener Solvents: Utilizing water, polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. researchgate.netacs.orgorganic-chemistry.org
Alternative Energy Sources: Microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption. researchgate.netbio-conferences.orgorganic-chemistry.org
Efficient Catalysis: Employing non-toxic, reusable catalysts and using air as a benign oxidant align with green chemistry goals. organic-chemistry.orgnih.gov
Table 2: Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
| Green Approach | Example Application | Benefit |
| Microwave Irradiation | One-pot, three-component synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org | Reduced reaction time, enhanced yields. bio-conferences.org |
| Ultrasound Assistance | C-H functionalization of ketones for imidazopyridine synthesis in water. organic-chemistry.org | Use of a green solvent, mild conditions, metal-free catalysis. organic-chemistry.org |
| Use of Air as Oxidant | Copper-catalyzed synthesis from aminopyridines and nitroolefins. organic-chemistry.org | Abundant, low-cost, and non-toxic oxidant. organic-chemistry.org |
| Catalyst-Free Conditions | Condensation of 2-aminopyridines with α-haloketones in eco-friendly media. acs.org | Avoids toxic and corrosive catalysts. researchgate.net |
Development of Derivatives and Analogue Synthesis Strategies based on this compound
The this compound scaffold serves as a template for developing derivatives and analogues with potentially enhanced properties. Strategies for analogue synthesis focus on modifying the three main components of the molecule. bio-conferences.org
Modification of the Imidazo[1,2-a]pyridine Core: Substituents can be introduced at various positions (C3, C5, C6, C7, C8) of the heterocyclic core. rsc.org C-H functionalization reactions, often catalyzed by transition metals, are a direct way to install new groups. nih.govrsc.org For example, palladium-catalyzed oxidative C-H/C-H cross-coupling can be used to attach azole groups at the C3 position. nih.gov
Variation of the Phenyl Linker: The central phenyl ring can be substituted with different functional groups (e.g., electron-donating or electron-withdrawing groups) to modulate the electronic properties of the molecule. This is readily achieved by using different substituted phenylboronic acids in a Suzuki-Miyaura coupling step.
These strategies, particularly when combined with efficient synthetic routes like multi-component reactions and late-stage functionalization, enable the rapid generation of a library of related compounds for further investigation. nih.gov
Advanced Spectroscopic and Crystallographic Investigations of 4 Imidazo 1,2 a Pyridin 2 Yl Phenyl Benzoate
High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (B1203000)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of imidazo[1,2-a]pyridine (B132010) derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and analysis of conformational preferences. mdpi.comnih.gov
In the ¹H NMR spectrum of related imidazo[1,2-a]pyridine compounds, characteristic signals are observed for the protons of the fused heterocyclic system and its substituents. For instance, the protons on the pyridine (B92270) ring typically appear at distinct chemical shifts, enabling their assignment. tci-thaijo.org Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom, further confirming the molecular framework. tci-thaijo.orgnih.gov The chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings.
Interactive Table: Representative ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyridine Derivatives.
| Proton | Chemical Shift (ppm) |
|---|---|
| Imidazo[1,2-a]pyridine H-5 | ~8.10 |
| Imidazo[1,2-a]pyridine H-8 | ~7.62 |
| Imidazo[1,2-a]pyridine H-6 | ~7.18 |
| Imidazo[1,2-a]pyridine H-7 | ~6.80 |
| Phenyl H (ortho to imidazopyridine) | ~7.85 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the phenyl ring.
NMR spectroscopy is also instrumental in studying the conformational dynamics of the molecule, such as the rotational barrier around the bond connecting the imidazo[1,2-a]pyridine core and the phenyl ring. The degree of rotational freedom can be influenced by the steric bulk of substituents. unito.it Tautomerism, while less common in the stable imidazo[1,2-a]pyridine ring system, can be investigated by monitoring for the presence of alternative isomeric forms in solution, which would present as a separate set of NMR signals.
Mass Spectrometry Techniques in Mechanistic Elucidation and Impurity Profiling Related to 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Mass spectrometry (MS) is an essential technique for determining the molecular weight and fragmentation patterns of this compound and its analogues. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺, confirming the molecular mass of the compound. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and distinguish it from other compounds with the same nominal mass. nih.gov This is particularly valuable for confirming the identity of newly synthesized compounds and for identifying unknown impurities.
MS/MS (tandem mass spectrometry) experiments can be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain insights into the molecular structure and identify characteristic fragments of the imidazo[1,2-a]pyridine core and the phenyl benzoate moiety. This information is crucial for the structural elucidation of related compounds and for identifying potential degradation products or synthesis byproducts.
Furthermore, mass spectrometry plays a key role in impurity profiling. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can separate minor components from the main compound and provide their molecular weights, aiding in the identification and quantification of impurities. nih.gov This is critical for ensuring the purity of the compound for further studies and applications.
X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions of this compound
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms in the molecule can be determined, yielding accurate bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net
X-ray crystallography is also invaluable for characterizing the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonds, π-π stacking interactions, and van der Waals forces. mdpi.commdpi.com For example, weak C-H···N or C-H···O hydrogen bonds may be present, influencing the supramolecular assembly of the molecules in the crystal. nih.gov The presence of π-π stacking interactions between the aromatic rings of adjacent molecules is also a common feature in the crystal structures of such compounds. mdpi.com
Interactive Table: Selected Crystallographic Data for a Representative Imidazo[1,2-a]pyridine Derivative.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 19.0002 |
| b (Å) | 6.0827 |
| c (Å) | 18.6173 |
Note: The crystallographic data can vary for different derivatives and polymorphs.
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties of this compound and its Analogues
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum typically shows multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system. unito.itmdpi.com The position and intensity of these bands are influenced by the electronic nature of the substituents on the aromatic rings. nih.gov
Imidazo[1,2-a]pyridine derivatives are known to be fluorescent, and their emission properties are a subject of significant interest. ijrpr.com Upon excitation at an appropriate wavelength, these compounds exhibit fluorescence, typically in the blue region of the electromagnetic spectrum. ijrpr.com The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can be influenced by factors such as the solvent polarity and the presence of electron-donating or electron-withdrawing groups. unito.it
The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry between the ground and excited states. mdpi.com A large Stokes shift is often desirable for applications in fluorescence imaging.
Interactive Table: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Analogues in Acetonitrile.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (%) |
|---|---|---|---|
| Analogue 1 | 310, 370 | 480 | 38 |
Note: The specific photophysical properties are highly dependent on the molecular structure and the solvent.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to complement the experimental data and provide a deeper understanding of the electronic transitions and the nature of the excited states. unito.it
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Network Analysis in this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. nih.gov The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific chemical bonds.
Key vibrational bands include the C=O stretching of the benzoate ester group, typically observed in the region of 1730-1750 cm⁻¹. The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system appear in the fingerprint region, between 1400 and 1650 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings are generally observed above 3000 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The combination of both techniques allows for a more complete vibrational analysis. researchgate.net
Vibrational spectroscopy is also a sensitive probe for studying hydrogen bonding. If intermolecular hydrogen bonds, such as C-H···O or C-H···N, are present in the solid state, they can lead to shifts in the vibrational frequencies of the involved functional groups. nih.gov For example, the C=O stretching frequency may shift to a lower wavenumber upon involvement in a hydrogen bond. nih.gov
Computational methods, such as density functional theory (DFT), can be used to calculate the theoretical vibrational spectra, which can then be compared with the experimental data to aid in the assignment of the observed bands. nih.gov
Computational and Theoretical Chemistry Studies of 4 Imidazo 1,2 a Pyridin 2 Yl Phenyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (B1203000)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G++(d,p), are instrumental in optimizing the molecular geometry and predicting its electronic and spectroscopic characteristics. nih.govacs.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict regions susceptible to intermolecular interactions. researchgate.net DFT can also be employed to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for the structural elucidation of the synthesized compound. nih.gov
| Calculated Property | Typical Value for a Related Imidazopyridine Derivative |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 3.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior of this compound
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the solvent. For this compound, MD simulations can reveal the accessible conformations in a solution phase, which is crucial for understanding its behavior in a biological environment. openpharmaceuticalsciencesjournal.com
These simulations track the atomic movements by solving Newton's equations of motion, typically using force fields like OPLS-2005. The system is solvated in a water box under periodic boundary conditions to mimic a solution environment. The stability of the molecule's conformation and its interactions with the surrounding solvent molecules can be analyzed through parameters like the root-mean-square deviation (RMSD) over the simulation time. openpharmaceuticalsciencesjournal.com
| Simulation Parameter | Typical Value |
|---|---|
| Force Field | OPLS-2005 |
| Solvent Model | TIP3P Water |
| Simulation Time | 1.2 ns |
| Temperature | 300 K |
| Pressure | 1.01325 bar |
Quantum Chemical Descriptors and QSAR Modeling for Structure-Property Relationship Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.net
The process begins with the calculation of various quantum chemical descriptors for each molecule in a dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or thermodynamic in nature. A common approach is the generation of a pharmacophore hypothesis, which identifies the essential structural features required for biological activity. This is often followed by the development of a 3D-QSAR model. researchgate.net The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validation correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net
| QSAR Model Parameter | Typical Value for a Good Model |
|---|---|
| Correlation Coefficient (R²) | > 0.9 |
| Cross-validation Coefficient (Q²) | > 0.6 |
| Root Mean Square Error (RMSE) | Low value |
| Pearson-R | > 0.8 |
In Silico Mechanistic Pathway Elucidation for Synthetic Reactions Involving this compound
Computational methods are also valuable for elucidating the reaction mechanisms of organic syntheses. For the synthesis of the imidazo[1,2-a]pyridine (B132010) core of this compound, theoretical calculations can help to understand the step-by-step transformation of reactants into products. A plausible mechanistic pathway for the synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. nih.govorganic-chemistry.org
Theoretical studies can model the transition states and intermediates along the reaction coordinate, providing insights into the reaction kinetics and thermodynamics. This can aid in optimizing reaction conditions to improve yields and selectivity. For instance, the catalytic role of an agent like molecular iodine in facilitating the cyclization can be investigated through computational modeling. nih.gov
Molecular Docking and Binding Free Energy Calculations for Interactions of this compound with Biological Targets (e.g., enzyme active sites)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of this compound and its derivatives. researchgate.netchemmethod.com The process involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores possible binding poses.
The binding affinity is often estimated by a scoring function, which provides a value in kcal/mol. Lower binding energies generally indicate a more stable protein-ligand complex. researchgate.net Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein. researchgate.netasianpubs.org These insights are vital for structure-based drug design and for understanding the structure-activity relationships of these compounds. nih.goveco-vector.com
| Biological Target | Typical Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| Human Leukotriene A4 Hydrolase | -11.237 | Not specified |
| FLT3 Kinase | Not specified | Not specified |
Molecular Recognition and Intermolecular Interactions of 4 Imidazo 1,2 a Pyridin 2 Yl Phenyl Benzoate
Ligand-Target Binding Studies and Affinity Profiling
No in vitro receptor binding assays or comprehensive affinity profiling studies have been published for 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (B1203000). Research on analogs often involves evaluating binding at targets like peripheral benzodiazepine (B76468) receptors (PBRs), various kinases (such as FLT3, c-Met, VEGFR2, PI3K/mTOR), and other enzymes, but specific binding constants (e.g., Kᵢ, Kd) or IC₅₀ values for 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate against any biological target are not documented.
Mechanistic Investigations of Action at the Cellular and Sub-Cellular Level
There are no available studies detailing the mechanism of action for this compound. Investigations into its effects on enzyme kinetics, modulation of cellular pathways (such as the AKT/mTOR pathway), induction of apoptosis, or cell cycle arrest have not been reported. While other imidazo[1,2-a]pyridine (B132010) derivatives have been studied for such effects, this specific information cannot be extrapolated to the title compound without direct experimental evidence.
Allosteric Modulation and Conformational Dynamics
No studies have been published that investigate whether this compound acts as an allosteric modulator or detail the conformational dynamics induced upon its binding to a biological target.
Design and Development of Molecular Probes and Biosensors
The this compound scaffold has not been specifically utilized in the design or development of molecular probes or biosensors. While the parent imidazo[1,2-a]pyridine core is known for its fluorescent properties and has been used in the development of chemical sensors, no such applications have been reported for this particular derivative.
Advanced Research Applications and Functional Material Integration of 4 Imidazo 1,2 a Pyridin 2 Yl Phenyl Benzoate
Supramolecular Chemistry and Self-Assembly of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (B1203000) Based Architectures
There is currently a lack of specific studies on the supramolecular chemistry and self-assembly of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate. However, the imidazo[1,2-a]pyridine (B132010) core, with its planar structure and capacity for hydrogen bonding and π-π stacking interactions, is an excellent candidate for designing self-assembling supramolecular architectures. The arrangement of nitrogen atoms and the aromatic surface are conducive to forming ordered structures. Research on related imidazole (B134444) and imidazopyridine compounds shows their utility in creating complex, multi-dimensional frameworks through non-covalent interactions, suggesting a similar potential for this specific benzoate derivative.
Application of this compound in Chemo- and Biosensor Development
Direct applications of this compound in sensor development have not been detailed in existing research. Nevertheless, the parent imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of fluorescent chemosensors. researchgate.net Derivatives are widely developed for detecting various analytes, particularly metal ions, due to the coordinating ability of the nitrogen atoms in the heterocyclic ring. rsc.orgrsc.org The fluorescence of these compounds can be quenched or enhanced upon binding with a target analyte, providing a detectable signal. For instance, different imidazo[1,2-a]pyridine-based probes have been synthesized for the selective detection of biologically and environmentally important ions such as Zn²⁺, Al³⁺, and Hg²⁺. rsc.orgrsc.orgrsc.org The mechanism often involves processes like intramolecular charge transfer (ICT), which can be modulated by analyte binding. rsc.org
Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives in Chemosensing
| Derivative Class | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-xanthene | Hg²⁺ | Spirolactam ring-opening | rsc.org |
| Imidazo[1,2-a]pyridine-hydrazone | Zn²⁺ | Intramolecular Charge Transfer (ICT) | rsc.org |
| Imidazo[1,2-a]quinoline-carbohydrazide | Al³⁺ / Zn²⁺ | Fluorescence "turn-on" | rsc.org |
Development of this compound as a Fluorescent Dye or Probe for Biological and Chemical Research
The specific development of this compound as a fluorescent probe is not documented. However, the 2-phenylimidazo[1,2-a]pyridine (B181562) core is well-known for its fluorescent properties. researchgate.net These compounds typically exhibit fluorescence in the blue region of the spectrum and possess high quantum yields. researchgate.net Their emission characteristics are sensitive to the substitution pattern on both the phenyl and the imidazopyridine rings, allowing for the tuning of their optical properties. researchgate.net Derivatives have been investigated as probes for bioimaging and for detecting specific analytes in biological systems. rsc.orgresearchgate.net For example, an imidazo[1,2-a]pyridine-functionalized probe was successfully used for detecting Hg²⁺ in living HeLa cells. rsc.org The precursor, 4-imidazo[1,2-a]pyridin-2-ylphenol, provides a reactive site for esterification to introduce various functional groups, which could modulate its properties as a dye or probe. nih.gov
Role of this compound as a Ligand in Coordination Chemistry or Catalyst Design
While there is no specific literature on this compound serving as a ligand or in catalyst design, the imidazo[1,2-a]pyridine moiety is a versatile ligand in coordination chemistry. The nitrogen atoms of the fused ring system can coordinate with various transition metals, including copper and palladium. thieme-connect.com This coordination ability has been exploited in the development of catalysts for various organic transformations. acs.orgorganic-chemistry.org The synthesis of functionalized imidazo[1,2-a]pyridines itself often involves metal catalysis, highlighting the strong interaction between this scaffold and metal centers. researchgate.netthieme-connect.comorganic-chemistry.org The specific structure of this compound, with its multiple aromatic rings and heteroatoms, presents several potential coordination sites, suggesting its potential utility in the design of novel metal complexes and catalysts.
Potential Integration of this compound in Advanced Functional Materials (e.g., optoelectronics, liquid crystals)
The integration of this compound into advanced functional materials has not been specifically reported. However, the broader family of imidazopyridine derivatives shows significant promise in materials science, particularly in optoelectronics. researchgate.netrsc.org The inherent fluorescence and charge-transport properties of π-conjugated systems containing the imidazopyridine core make them suitable for use in Organic Light-Emitting Diodes (OLEDs). tandfonline.com For instance, a fluorophore based on a 1-phenylimidazo[1,5-a]pyridine–anthracene structure was successfully used to fabricate a greenish-yellow OLED. tandfonline.com The high thermal and electrochemical stability of these molecules is advantageous for device longevity and performance. tandfonline.com The rigid, aromatic structure of this compound suggests it could be a candidate for such applications, potentially as an emitter or a host material in optoelectronic devices.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Imidazo[1,2-a]pyridin-2-ylphenol |
| Zinc (Zn²⁺) |
| Aluminum (Al³⁺) |
| Mercury (Hg²⁺) |
| Iron (Fe³⁺) |
| Fluoride (F⁻) |
| Copper (Cu) |
Future Perspectives and Emerging Research Avenues for 4 Imidazo 1,2 a Pyridin 2 Yl Phenyl Benzoate
Exploration of Novel and Sustainable Synthetic Pathways and Production Methods
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (B1203000), future research will likely focus on moving beyond traditional synthesis methods towards more sustainable and atom-economical pathways. Several modern synthetic strategies, which have been successfully applied to other imidazopyridine derivatives, could be adapted for its production. nih.gov
One-pot, multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful approach to synthesize the imidazo[1,2-a]pyridine (B132010) core with high efficiency and molecular diversity from simple starting materials. nih.govmdpi.combeilstein-journals.org These reactions reduce the number of intermediate purification steps, minimizing solvent waste and energy consumption. rsc.org Another promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for related heterocyclic compounds. mdpi.commdpi.com
| Synthetic Strategy | Description | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| One-Pot Multi-Component Reactions (MCRs) | Reactions where three or more reactants are combined in a single step to form a product that contains significant portions of all reactants. The Groebke–Blackburn–Bienaymé (GBB) reaction is a key example for imidazopyridine synthesis. | Increased efficiency, reduced waste, atom economy, rapid access to diverse derivatives. | nih.govbeilstein-journals.org |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times and improved product yields. | Rapid heating, shorter reaction times, potential for higher yields and cleaner reactions. | mdpi.com |
| Transition-Metal-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura coupling can be used to form key C-C bonds in the molecular scaffold, though often require a catalyst. | High versatility and functional group tolerance for building the phenyl-imidazopyridine linkage. | nih.gov |
| Sustainable Catalysis | Employment of eco-friendly catalysts such as iron salts or recyclable Brønsted acidic ionic liquids to minimize environmental impact. | Reduced toxicity, lower cost, potential for catalyst recycling, and minimization of metal contamination in the final product. | nih.govrsc.org |
Advanced Computational Approaches for Rational Design and Predictive Modeling of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Computational chemistry offers powerful tools for the rational design of novel molecules and for predicting their properties, thereby accelerating the research and development process. patsnap.com For this compound, advanced computational methods can provide deep insights into its structure-activity relationships (SAR) and guide the design of new analogs with enhanced characteristics. nih.gov
De novo design techniques can be employed to conceptualize and propose novel derivatives based on the core structure of this compound. mdpi.com Quantum chemical methods like Density Functional Theory (DFT) can be utilized to calculate and understand the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govnih.gov This fundamental understanding is critical for predicting its chemical behavior and interaction with other molecules.
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how this compound might interact with specific biological targets, such as proteins or enzymes. nih.govphyschemres.org By simulating the binding pose and stability of the compound within a protein's active site, researchers can identify potential therapeutic targets and elucidate its mechanism of action at a molecular level. nih.govphyschemres.org These predictive models are crucial for prioritizing which derivatives to synthesize and test, saving significant time and resources. patsnap.com
| Computational Method | Application to this compound | Anticipated Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties, orbital energies (HOMO-LUMO), and molecular electrostatic potential. | Understanding of molecular stability, reactivity, and potential sites for interaction. | nih.govnih.gov |
| Molecular Docking | Predicting the preferred binding orientation and affinity of the compound to a specific biological target (e.g., enzyme active site). | Identification of potential biological targets and generation of hypotheses on the mechanism of action. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-target complex over time to assess its stability and interaction patterns. | Validation of docking results, analysis of conformational changes, and detailed characterization of intermolecular interactions. | physchemres.orgmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. | Prediction of the activity of new, unsynthesized analogs to guide lead optimization. | patsnap.com |
Integration with Artificial Intelligence and Machine Learning for High-Throughput Research and Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and materials science. ijettjournal.orgmdpi.com For this compound, these technologies can dramatically accelerate research by analyzing vast datasets to identify patterns that are not apparent to human researchers. nih.gov
AI/ML algorithms can be trained on large chemical libraries to perform high-throughput virtual screening, rapidly identifying derivatives of this compound with a high probability of possessing desired properties. nih.govnih.gov These models can predict a wide range of characteristics, including biological activity against various targets, and pharmacokinetic properties. ijirt.org This predictive power allows for the efficient triaging of vast chemical space, focusing experimental efforts on the most promising candidates. mdpi.com
Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the imidazopyridine scaffold that are optimized for specific functions. nih.gov In the context of experimental work, AI can enhance high-throughput screening (HTS) by automating data analysis and identifying "hits" from complex biological assays more effectively. moleculardevices.com This synergy between AI and automated experimentation creates a powerful feedback loop for rapid discovery and optimization. ijirt.org
| AI/ML Application | Description | Potential Impact on Research | Reference |
|---|---|---|---|
| High-Throughput Virtual Screening | Using ML models to predict the activity and properties of a large library of virtual compounds based on the core scaffold. | Rapid identification of promising lead candidates for synthesis and experimental testing, reducing time and cost. | nih.govnih.gov |
| Predictive Modeling | Developing algorithms to predict specific endpoints such as binding affinity, toxicity, or solubility. | Improved prioritization of compounds and better-informed decisions in the design-synthesize-test cycle. | ijirt.org |
| De Novo Design | Employing generative models to design novel molecules with optimized properties around the imidazopyridine core. | Discovery of novel, patentable chemical entities with potentially superior performance. | nih.gov |
| Analysis of HTS Data | Applying AI to process and interpret the large datasets generated from high-throughput screening experiments. | Faster and more accurate identification of active compounds ("hits") and elucidation of structure-activity relationships. | moleculardevices.com |
Development of Innovative Analytical Techniques for Real-Time Monitoring of Molecular Interactions
Understanding how this compound interacts with its environment, particularly with biological macromolecules, is key to unlocking its potential. The imidazopyridine core is known to be a component of various fluorescent molecules, suggesting that derivatives could be designed as probes for advanced analytical applications. nih.gov
Future research could focus on developing analogs of this compound that act as fluorescent probes. nih.gov These probes could enable the real-time monitoring of molecular interactions with high sensitivity and selectivity. nih.gov Techniques such as fluorescence polarization (FP) are well-suited for high-throughput screening of binding events in solution. moleculardevices.com By labeling the molecule or a binding partner, changes in polarization upon binding can be measured to quantify the interaction.
Confocal microscopy could be used to visualize the localization and behavior of fluorescently tagged this compound derivatives within living cells, providing valuable information on its cellular uptake, distribution, and target engagement. nih.gov Moreover, computational approaches that predict ligand-binding pockets and analyze protein-ligand interactions in real-time can complement experimental techniques by providing a dynamic view of the binding process. nih.govnih.gov
| Analytical Technique | Principle and Application | Potential Insights | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | The imidazopyridine core can be inherently fluorescent. Derivatives can be designed as probes to report on their local environment or binding events. | Quantification of binding affinities and kinetics; real-time monitoring of interactions. | nih.gov |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger partner. | Ideal for high-throughput screening of compound libraries to find molecules that disrupt or promote a specific binding interaction. | moleculardevices.com |
| Confocal Microscopy | Provides high-resolution imaging of fluorescently labeled molecules within cells or tissues. | Visualization of subcellular localization, target engagement, and dynamic processes in a biological context. | nih.gov |
| Ligand-Aware Binding Site Prediction | Computational methods that use the ligand's structure to predict binding sites on a protein surface. | Rapid identification of potential protein targets and understanding of the structural basis for molecular recognition. | nih.gov |
Unexplored Potential of this compound in Niche Chemical Research Disciplines Beyond Current Scope
While the imidazopyridine scaffold is predominantly explored in medicinal chemistry, its unique chemical and photophysical properties suggest that this compound could have applications in other niche areas of chemical research. researchgate.netbohrium.com
In materials science, the rigid, heteroaromatic structure of the imidazopyridine core is a feature of many organic electronic materials. nih.gov Given that some imidazopyridine derivatives exhibit strong luminescence, this compound or its analogs could be investigated as emitters for Organic Light-Emitting Diodes (OLEDs) or as components in chemical sensors. nih.govmdpi.com The ability to tune the optical properties through chemical modification makes this a particularly attractive avenue.
Another unexplored area is catalysis. The nitrogen atoms within the imidazopyridine ring system can act as ligands to coordinate with metal centers. This suggests the potential for designing novel catalysts based on this scaffold for various organic transformations. Furthermore, given the broad biological activity of related compounds, there may be potential applications in agrochemistry, for instance, as novel herbicides or fungicides, an area that remains largely unexplored for this class of molecules.
| Niche Research Discipline | Potential Application | Rationale | Reference |
|---|---|---|---|
| Materials Science | Development of organic electronic materials, such as emitters for OLEDs or fluorescent sensors. | The imidazopyridine core is a known fluorophore, and its rigid structure is conducive to creating stable, emissive materials. | nih.govmdpi.com |
| Organometallic Chemistry & Catalysis | Use as a ligand in the design of novel metal catalysts for organic synthesis. | The nitrogen atoms in the heterocyclic rings can coordinate with transition metals, potentially creating catalytically active centers. | mdpi.com |
| Agrochemistry | Investigation as a potential herbicide, fungicide, or plant growth regulator. | The broad spectrum of biological activities exhibited by imidazopyridines in medicine suggests potential for analogous activity in agricultural applications. | nih.gov |
| Photocatalysis | Application as an organic photocatalyst for light-driven chemical reactions. | The photophysical properties (light absorption and emission) could be harnessed to mediate electron transfer processes in chemical synthesis. | nih.gov |
Q & A
Q. What are the established synthetic methodologies for preparing 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate, and what factors influence reaction yields?
The synthesis typically involves Rh(III)-catalyzed annulation of N-azolyl imines with dioxazolones, followed by esterification. For example, analogous compounds like methyl 4-(imidazo[1,2-a]triazin-2-yl)benzoate derivatives were synthesized using Rh catalysis, achieving yields of 55–77% depending on substituents and reaction conditions (e.g., NaOAc as an additive improved yields to 77%) . Esterification steps, such as acrylation of phenolic intermediates (e.g., 2-(imidazo[1,2-a]pyridin-2-yl)phenol), are critical for introducing the benzoate group, with purification via silica gel chromatography . Key factors affecting yields include catalyst choice, solvent systems, and steric/electronic effects of substituents.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?
Multinuclear NMR (¹H, ¹³C) is essential for verifying connectivity and substituent placement. For instance, aromatic protons in imidazo[1,2-a]pyridine derivatives resonate at δ 7.2–8.5 ppm, while ester carbonyl carbons appear at ~165–170 ppm in ¹³C-NMR . FTIR confirms ester formation (C=O stretch at ~1720 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks within 0.5 ppm error). Discrepancies in splitting patterns or unexpected peaks may indicate regioisomeric byproducts, requiring 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the bioactivity of this compound derivatives?
SAR studies should focus on modifying substituents at key positions (e.g., C-3 of the imidazo[1,2-a]pyridine ring or the benzoate phenyl group). For example, replacing the benzoate with a morpholine group in analogous compounds enhanced COX-2 inhibitory activity (IC₅₀ = 0.07 μM) . Systematic approaches include:
- Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to modulate electronic effects.
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2/COX-1 selectivity indices) and cell-based models (e.g., HepG2 viability assays) to quantify activity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .
Q. What advanced computational or crystallographic methods can resolve contradictions in spectroscopic data during structural elucidation?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives revealed non-covalent interactions (e.g., C-H···π, π-π stacking) that stabilize crystal packing, resolving ambiguities in NMR assignments . Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict NMR chemical shifts and vibrational frequencies, cross-validating experimental data . Discrepancies between theoretical and observed spectra may indicate conformational flexibility or proton exchange processes.
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Pharmacokinetic profiling is critical. For instance, fluorescent probes based on imidazo[1,2-a]pyridine scaffolds showed low cytotoxicity in vitro but required zebrafish embryo models to assess in vivo permeability and metabolic stability . Strategies include:
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Bioavailability studies : Measure plasma protein binding and tissue distribution using radiolabeled analogs.
- Species-specific assays : Compare activity in human/murine cell lines to account for interspecies variability .
Q. What strategies are effective in designing fluorescent probes based on this compound for cellular imaging applications?
Functionalize the core structure with recognition groups (e.g., acrylate for thiol detection) and optimize photophysical properties. For example, IPPA (2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate) selectively detects cysteine (Cys) via nucleophilic addition-cyclization, with a Stokes shift >100 nm for minimal background interference . Key steps:
- Cytotoxicity screening : Use MTT assays in target cell lines (e.g., HepG2) to ensure biocompatibility.
- Two-photon imaging : Modify the fluorophore for deep-tissue penetration (e.g., near-infrared emission).
- Selectivity profiling : Test against biological thiols (e.g., glutathione, homocysteine) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
